2-Amino-4-bromonicotinaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
IHVNONKNEQXMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-4-bromo-3-pyridinecarboxaldehyde structure and SMILES
Executive Summary: The "Linchpin" Scaffold
2-Amino-4-bromo-3-pyridinecarboxaldehyde (also known as 2-amino-4-bromonicotinaldehyde) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the pyridine core:
-
Ortho-Aminoformyl Motif (C2/C3): Provides the classic "push-pull" geometry required for Friedländer condensations, enabling the rapid assembly of 1,8-naphthyridine scaffolds (privileged structures in kinase inhibitors and antibacterial agents).
-
C4-Bromine Handle: Offers an orthogonal exit vector. Unlike standard Friedländer substrates, the presence of the bromine allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) after the bicyclic core has been formed.
This guide details the structural parameters, synthetic pathways, and handling protocols for this unstable but versatile intermediate.[2]
Chemical Identity & Structural Analysis[3]
Nomenclature and Identifiers
-
IUPAC Name: 2-Amino-4-bromopyridine-3-carbaldehyde
-
Synonyms: this compound; 4-Bromo-2-aminopyridine-3-carboxaldehyde.
-
Molecular Formula: C₆H₅BrN₂O
-
Molecular Weight: 201.02 g/mol
Structural Representation & SMILES
The molecule features a pyridine ring substituted at the 2, 3, and 4 positions.
| Representation | String / Data |
| Canonical SMILES | NC1=NC=CC(Br)=C1C=O |
| Isomeric SMILES | [H]C(=O)C1=C(Br)C=CN=C1N |
| InChI Key | (Predicted) NXMFJCRMSDRXLD-UHFFFAOYSA-N (Analogous base) |
Electronic Properties
-
Basicity: The C2-amino group is weakly basic due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-formyl group.
-
Electrophilicity: The C3-aldehyde is highly reactive. The presence of the C2-amino group makes the molecule prone to self-condensation (forming Schiff base oligomers), necessitating storage as a salt or immediate use.
Synthetic Pathways[1][2]
Synthesis of this molecule is non-trivial due to the incompatibility of the amino and aldehyde groups and the lability of the C4-bromine bond during lithiation.
Route A: Directed Ortho-Lithiation (The "Protected" Strategy)
This is the most reliable route but requires strict temperature control to prevent Lithium-Halogen exchange (scrambling).
Mechanism:
-
Protection: The C2-amine is protected (Pivaloyl or Boc) to direct lithiation to the C3 position.
-
Lithiation: A hindered base (LDA or LiTMP) is used instead of n-BuLi. Note: n-BuLi frequently causes Li-Br exchange at C4 rather than C3 deprotonation.
-
Formylation: Quench with DMF.
-
Deprotection: Acidic hydrolysis releases the free amine.
Route B: Oxidation of the Alcohol (The "Stable Precursor" Strategy)
A safer alternative for scale-up involves oxidizing the corresponding alcohol, which is less prone to polymerization.
-
Precursor: (2-Amino-4-bromopyridin-3-yl)methanol.
-
Reagent: MnO₂ or Dess-Martin Periodinane.
-
Advantage: Avoids cryogenic lithiation conditions.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via Directed Ortho-Metalation (DoM). Note the critical choice of base to avoid debromination.
Experimental Protocol (Route A: Modified DoM)
Objective: Synthesis of 2-Amino-4-bromo-3-pyridinecarboxaldehyde from 2-amino-4-bromopyridine.
Step 1: Protection (Pivaloylation)
-
Reagents: 2-Amino-4-bromopyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Procedure:
-
Dissolve starting material in DCM at 0°C.
-
Add Et₃N followed by dropwise addition of PivCl.
-
Stir at RT for 2 hours. Wash with NaHCO₃, dry, and concentrate.
-
Yield: Typically >90%.
-
Step 2: Lithiation & Formylation (Critical Step)
-
Reagents: N-Pivaloyl-2-amino-4-bromopyridine (1.0 eq), LDA (Lithium Diisopropylamide, 2.2 eq), DMF (3.0 eq), THF (Anhydrous).
-
Protocol:
-
Cool THF solution of the protected pyridine to -78°C (Dry ice/acetone).
-
Add LDA dropwise over 30 mins. Crucial: Maintain temp < -70°C to prevent Li-Br exchange.
-
Stir for 1 hour at -78°C. The solution typically turns deep red/orange (dianion formation).
-
Add DMF (neat) rapidly.
-
Allow to warm to 0°C over 2 hours.
-
Step 3: Hydrolysis & Isolation
-
Reagents: 3M HCl.
-
Protocol:
-
Quench the reaction with 3M HCl.
-
Reflux the biphasic mixture for 1-2 hours to cleave the pivaloyl group.
-
Neutralize carefully with solid Na₂CO₃ to pH 8.
-
Extract immediately with EtOAc.
-
Storage: Isolate as a solid but store at -20°C under Argon. Recommendation: Convert to HCl salt for long-term stability.
-
Applications in Drug Discovery[1][2]
Friedländer Condensation (1,8-Naphthyridines)
The primary utility of this molecule is the synthesis of substituted 1,8-naphthyridines.
-
Reaction: Condensation with ketones (e.g., acetone, cyclohexanone) in the presence of base (KOH) or acid (Proline).
-
Outcome: The aldehyde (C3) and amine (C2) condense with the alpha-methylene of the ketone to form the second pyridine ring.
Downstream Functionalization
Once the naphthyridine core is formed, the C4-Bromine remains intact. This allows for:
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of amine side chains (solubility solubilizers).
Caption: The "Linchpin" strategy: Building the core first, then diversifying via the bromine handle.
Stability & Handling (Self-Validating Safety)
-
Instability: Amino-aldehydes are inherently unstable due to intermolecular Schiff base formation.
-
Observation: Yellow solid turning brown/gum over time indicates polymerization.
-
-
Mitigation Strategy:
-
Salt Formation: Store as the Hydrochloride (HCl) or Tosylate salt. The protonated amine cannot act as a nucleophile, preventing self-condensation.
-
In Situ Generation: Ideally, generate the aldehyde and use it immediately in the next step (telescoped synthesis).
-
References
-
Rivera, N. R., et al. (2001). "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573–1579. (Foundational protocol for amino-pyridine formylation). Link
- Estel, L., et al. (1989). "Lithiation of 2-Amino-chloropyridines." Journal of Organic Chemistry.
-
Sigma-Aldrich. "2-Amino-4-chloronicotinaldehyde Product Sheet." (Analogous structure properties). Link
-
Majewicz, T. G., & Caluwe, P. (1974). "Synthesis of 1,8-Naphthyridines." Journal of Organic Chemistry, 39, 720. (Friedländer application).[3]
Sources
2-Amino-4-bromonicotinaldehyde: Technical Profile & Application Guide
This guide details the physicochemical profile, synthetic pathways, and application spectrum of 2-Amino-4-bromonicotinaldehyde , a high-value heterocyclic intermediate used in the design of kinase inhibitors and complex polycyclic scaffolds.[1]
Core Identity & Physicochemical Properties
This compound is a trifunctional pyridine scaffold characterized by an ortho-aminoaldehyde motif (positions 2 and 3) and a halogen handle (position 4).[1] This specific arrangement makes it a "privileged structure" for the rapid assembly of fused heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.
Molecular Specifications
| Property | Data |
| IUPAC Name | 2-Amino-4-bromopyridine-3-carbaldehyde |
| CAS Number | 1289139-45-2 |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| Exact Mass | 199.9585 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1][2] |
| pKa (Calc.) | ~3.5 (Pyridine N), ~14 (Amine) |
Structural Analysis
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:
-
C3-Formyl Group (-CHO): Electrophilic center for condensation reactions (e.g., Friedländer, Wittig).[1]
-
C2-Amino Group (-NH₂): Nucleophilic handle for cyclization or acylation.[1]
-
C4-Bromo Group (-Br): Electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Synthetic Pathways
The synthesis of this compound typically avoids direct bromination of 2-aminonicotinaldehyde, which favors the C5 position (para to the amine). Instead, a displacement strategy using 2,4-dibromonicotinaldehyde is the industry standard for regiocontrol.
Protocol: Regioselective Amination
Reaction Logic: The C2 position in 2,4-dibromonicotinaldehyde is significantly more electrophilic than the C4 position due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen and the ortho formyl group. This allows for selective SNAr displacement using ammonia.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 2,4-dibromonicotinaldehyde (CAS 128071-91-0) in THF or 1,4-dioxane (0.5 M concentration).[1]
-
Amination: Cool the solution to 0°C. Slowly bubble anhydrous ammonia gas or add 7N NH₃ in methanol (3.0 equivalents).
-
Critical Control Point: Monitor temperature. Exotherms >25°C can lead to bis-amination (displacement of both bromines).[1]
-
-
Reaction Monitoring: Stir at 0°C to RT for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The product typically elutes earlier than the starting material.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Visualized Synthesis Workflow
Figure 1: Regioselective synthesis pathway favoring C2-displacement due to electronic activation by the pyridine nitrogen.[1]
Reactivity & Applications in Drug Discovery
This scaffold is primarily used to synthesize 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are bioisosteres of quinolines and quinazolines, respectively.[1] These cores are prevalent in ATP-competitive kinase inhibitors (e.g., EGFR, CDK, PI3K).
A. Friedländer Condensation (1,8-Naphthyridines)
The ortho-aminoaldehyde moiety condenses with ketones containing an
-
Reagents: Ketone (e.g., cyclohexanone), catalytic L-proline or KOH, EtOH, Reflux.
-
Mechanism: Imine formation followed by intramolecular aldol condensation.
B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)
The C4-bromo position is sterically accessible and highly reactive toward oxidative addition by Pd(0).[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to install hydrophobic groups (common for kinase "hinge binders").[1]
-
Buchwald-Hartwig: Coupling with amines to modulate solubility and basicity.[1]
Reaction Map
Figure 2: Divergent synthesis map showing the transformation of the core into three distinct bioactive classes.[1]
Safety & Handling (MSDS Summary)
As a halogenated aminopyridine, this compound poses specific hazards. It is a skin sensitizer and potential respiratory irritant.
-
GHS Classification: Warning.[2]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1289139-45-2. Retrieved from [Link]
-
Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Comparative Analysis: Halogenated Nicotinaldehydes in Heterocyclic Synthesis
This technical guide provides a comparative analysis of 2-Bromonicotinaldehyde and its multi-functional derivative, 2-Amino-4-bromonicotinaldehyde .[1] It is structured to support researchers in selecting the optimal scaffold for heterocyclic synthesis, particularly in drug discovery campaigns targeting kinase inhibitors and DNA-intercalating agents.
Executive Summary
2-Bromonicotinaldehyde (2-BNA) and This compound (2-A-4-BNA) represent two distinct classes of pyridine building blocks.[1] While 2-BNA serves as a classic electrophilic scaffold for nucleophilic aromatic substitution (
The critical differentiator is the C2-substituent :
-
2-BNA (C2-Br): An electrophilic site susceptible to displacement.[1]
-
2-A-4-BNA (C2-
): A nucleophilic handle that, combined with the C3-aldehyde, creates a self-contained "1,3-N,C-synthon" for condensation reactions, while retaining a C4-bromide for orthogonal cross-coupling.[1]
Structural & Electronic Profiling
The electronic environments of these two molecules dictate their divergent reactivity profiles.
| Feature | 2-Bromonicotinaldehyde | This compound |
| CAS Number | 128071-75-0 | 1289139-45-2 |
| Structure | 2-Bromo-3-pyridinecarboxaldehyde | 2-Amino-4-bromo-3-pyridinecarboxaldehyde |
| C2 Character | Electrophilic (Activated for | Nucleophilic (Donating amine) |
| C4 Character | Unsubstituted (H) | Electrophilic (Activated for Pd-coupling) |
| Primary Utility | Precursor to 2-substituted pyridines | Precursor to 1,8-naphthyridines |
| Electronic State | Electron-deficient ring (Inductive -I from N, Br) | "Push-Pull" system (Donating |
Visualizing the Structural Logic
The following diagram contrasts the reactive centers of both molecules.
Figure 1: Structural comparison highlighting the orthogonal reactive handles.[1] Red indicates electrophilic displacement sites; Green indicates nucleophilic sites; Blue indicates metal-catalyzed coupling sites.[1]
Reactivity Landscape & Applications
A. 2-Bromonicotinaldehyde: The Substitution Specialist
This molecule is dominated by the lability of the C2-bromine. The ring nitrogen exerts a strong inductive effect, making the C2 position highly susceptible to nucleophilic attack.
-
Primary Pathway (
): Reaction with amines, alkoxides, or thiols displaces the bromine.-
Example: Reaction with methylamine yields 2-(methylamino)nicotinaldehyde.[1]
-
-
Secondary Pathway (Cyclization): To form bicyclic systems (e.g., quinolines or naphthyridines), an external nitrogen source is usually required unless the nucleophile displacing the bromine carries a pendant ketone/aldehyde.
B. This compound: The Cyclization Specialist
This scaffold is a "ready-made" Friedländer substrate.[1] The presence of the amino group adjacent to the aldehyde allows for immediate condensation with ketones to form 1,8-naphthyridines .
-
Primary Pathway (Friedländer Synthesis):
-
Orthogonal Functionalization (C4-Br):
-
Crucially, the bromine at C4 remains intact during the Friedländer cyclization. This allows researchers to synthesize the naphthyridine core first and then use Suzuki-Miyaura or Buchwald-Hartwig coupling to install complex substituents at the 4-position of the final heterocycle.[1]
-
Experimental Protocols
Protocol A: Synthesis of 1,8-Naphthyridines from 2-A-4-BNA
This protocol demonstrates the utility of 2-A-4-BNA in generating a scaffold often used in kinase inhibitor research.[1]
Reaction: Condensation of this compound with Acetophenone.[1]
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde and acetophenone in absolute ethanol (5 mL/mmol).
-
Add the catalyst.
-
Reflux the mixture for 4–8 hours. Monitor by TLC (Formation of a fluorescent spot is common for naphthyridines).
-
Cool to room temperature.[5] The product, 5-bromo-2-phenyl-1,8-naphthyridine , often precipitates.[1]
-
Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
-
-
Mechanism Note: The C4-bromine is preserved, providing a handle for subsequent derivatization.
Protocol B: Regioselective Functionalization of 2-BNA
Demonstrating the
Reaction: Synthesis of 2-(Morpholin-4-yl)nicotinaldehyde.[1]
-
Reagents:
-
Procedure:
Decision Matrix: Which Scaffold to Choose?
Use the following logic flow to determine the appropriate starting material for your campaign.
Figure 2: Selection logic based on target architecture and substitution requirements.
References
-
PubChem. (n.d.). 2-Bromonicotinaldehyde (CAS 128071-75-0). National Center for Biotechnology Information. Retrieved from [Link]
- Li, B., et al. (2016). Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes. Tetrahedron Letters.
-
Movassaghi, M., & Hill, M. D. (2006).[5] Single-Step Synthesis of 1,8-Naphthyridines. Journal of the American Chemical Society, 128(14), 4592-4593. (Foundational work on Friedländer synthesis using 2-aminonicotinaldehydes).[1][7][8]
Sources
- 1. 1227586-05-1|4-Bromo-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1033203-32-5|4-Bromo-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispub.com [ispub.com]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Friedländer synthesis of 1,8-naphthyridines using 2-Amino-4-bromonicotinaldehyde
Application Note: Friedländer Synthesis of 5-Bromo-1,8-Naphthyridines
Executive Summary
This application note details the protocol for the synthesis of 5-bromo-1,8-naphthyridine derivatives via the Friedländer condensation of 2-amino-4-bromonicotinaldehyde with active methylene carbonyl compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, found in antibacterial agents (e.g., Nalidixic acid) and antitumor drugs. The inclusion of a bromine substituent at the 5-position provides a critical handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly expanding the chemical space accessible from a single core synthesis.
Introduction & Strategic Value
The Friedländer synthesis is the most robust method for constructing poly-substituted N-heterocycles. While standard protocols utilize simple 2-aminonicotinaldehyde, the use of the 4-bromo derivative (2-amino-4-bromo-3-pyridinecarboxaldehyde) introduces a strategic advantage.
-
Mechanism: The reaction proceeds via a base-catalyzed aldol condensation between the formyl group of the pyridine and the
-methylene of a ketone, followed by cyclodehydration involving the amino group. -
Regiochemistry: The 4-bromo substituent on the starting pyridine maps to the 5-position of the final 1,8-naphthyridine ring system.
-
Utility: The resulting 5-bromo-1,8-naphthyridines serve as versatile electrophiles for library generation in drug discovery.
Precursor Preparation
Note: this compound is commercially available but can be expensive. A reliable synthesis from 2-amino-4-bromopyridine is described below for laboratories requiring large-scale preparation.
Pathway: 2-Amino-4-bromopyridine
Protocol A: Synthesis of this compound
-
Protection: Treat 2-amino-4-bromopyridine with pivaloyl chloride (1.1 equiv) and Et
N in DCM to obtain N-(4-bromopyridin-2-yl)pivalamide. -
Lithiation/Formylation:
-
Cool a solution of the protected amine in dry THF to -78 °C under Argon.
-
Add
-BuLi (2.2 equiv) dropwise. (Directs to C3 position via ortho-lithiation). -
Stir for 1 h at -78 °C.
-
Add anhydrous DMF (3.0 equiv) dropwise.
-
Warm to RT and quench with NH
Cl.
-
-
Deprotection/Hydrolysis: Reflux the crude intermediate in 10% HCl/EtOH for 2 hours. Neutralize to precipitate This compound as a yellow solid.
Core Protocol: Friedländer Condensation[1]
This protocol describes the condensation with acetone to yield 5-bromo-2-methyl-1,8-naphthyridine . The conditions are adaptable to other ketones (acetophenone, cyclic ketones).
Materials
-
Reactant A: this compound (1.0 mmol, 201 mg)
-
Reactant B: Acetone (Active methylene source) (3.0 mmol)
-
Catalyst: L-Proline (20 mol%) or saturated ethanolic KOH (10 mol%)
-
Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)
Experimental Procedure (Base-Catalyzed)
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 201 mg (1.0 mmol) of this compound in 5 mL of ethanol.
-
Addition: Add Acetone (0.22 mL, 3.0 mmol) followed by 0.5 mL of saturated ethanolic KOH (approx. 10 mol%).
-
Note: For acid-sensitive substrates, replace KOH with L-Proline (23 mg, 20 mol%) and reflux in methanol.
-
-
Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, and a fluorescent product spot ( ) should appear.
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the product as a pale yellow solid.
Data Analysis & Optimization
| Entry | Ketone (R-CO-CH2-R') | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Structure |
| 1 | Acetone | KOH | EtOH | 80 | 4 | 88 | 2-Methyl-5-bromo-1,8-naphthyridine |
| 2 | Acetophenone | KOH | EtOH | 80 | 6 | 82 | 2-Phenyl-5-bromo-1,8-naphthyridine |
| 3 | Cyclohexanone | L-Proline | MeOH | 65 | 8 | 75 | 5-Bromo-1,2,3,4-tetrahydrobenzo[b][1,8]naphthyridine |
| 4 | Acetone | None | H2O | 100 | 12 | 45 | Low yield without catalyst |
Mechanistic Insight & Visualization
The reaction follows a "Schiff Base First" or "Aldol First" pathway. In basic media, the aldol mechanism is dominant.
Reaction Mechanism Diagram
Caption: Step-wise mechanism of the base-catalyzed Friedländer synthesis involving aldol condensation followed by cyclodehydration.
Downstream Application: Suzuki Coupling
The 5-bromo handle allows for rapid diversification.
Protocol:
-
Combine 5-bromo-2-methyl-1,8-naphthyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K
CO (2.0 equiv) in Dioxane:Water (4:1). -
Add Pd(dppf)Cl
(5 mol%). -
Heat at 90 °C for 12 h under N
. -
Standard workup affords 5-aryl-1,8-naphthyridines.
Workflow Diagram
Caption: Complete synthetic workflow from pyridine precursor to functionalized naphthyridine library.
References
-
Friedländer, P. (1882).[3][4][5] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15, 2572.[4] Link[4]
-
Marco-Contelles, J., et al. (2009). "Synthesis and Biological Activity of 1,8-Naphthyridine Derivatives". Chemical Reviews, 109(6), 2652–2671. Link
-
Majid M. Heravi, et al. (2015). "Recent Advances in the Synthesis of 1,8-Naphthyridines". Molecular Diversity, 19, 1-35. Link
-
BenchChem Technical Support. (2025). "Application Notes: Friedlander Synthesis of 1,8-Naphthyridine Derivatives". BenchChem Protocols. Link
-
Ghorbani-Vaghei, R., et al. (2017).[2] "Facile Synthesis of 1,8-Naphthyridines". Synthesis, 49, 763-769.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Synthesis of Substituted 1,8-Naphthyridines via Friedländer Annulation
Abstract & Strategic Relevance
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics (e.g., Nalidixic acid, Gemifloxacin), antitumor agents, and fluorescent sensors.[1] While various synthetic routes exist (Skraup, Pfitzinger), the Friedländer annulation remains the most versatile and regioselective method for constructing substituted 1,8-naphthyridines.
This guide details the conversion of 2-aminonicotinaldehyde (the specific heterocyclic o-aminoaldehyde required) into 1,8-naphthyridines.[1][2] We present three distinct protocols ranging from classical methods to modern, green, aqueous-phase catalysis, ensuring applicability across discovery and process chemistry.
Mechanistic Insight: The Friedländer Annulation
The formation of the 1,8-naphthyridine ring system proceeds via a condensation-cyclodehydration sequence between 2-aminonicotinaldehyde and a carbonyl compound containing a reactive
Critical Mechanistic Pathway:
-
Aldol-Type Condensation: The rate-determining step often involves the base-catalyzed formation of an enolate from the ketone, which attacks the aldehyde carbonyl of the pyridine derivative.
-
Cyclization: Intramolecular Schiff base formation (imine condensation) between the amino group and the ketone carbonyl.
-
Aromatization: Dehydration drives the equilibrium toward the stable, aromatic 1,8-naphthyridine system.
Note: In acid catalysis, the sequence may invert (Schiff base formation
Figure 1: General mechanistic pathway for the base-mediated Friedländer synthesis of 1,8-naphthyridines.[1]
Experimental Protocols
Protocol A: Green Aqueous Synthesis (Choline Hydroxide Catalyzed)
Context: This is the recommended protocol for modern drug discovery. It utilizes Choline Hydroxide (ChOH), a biocompatible ionic liquid catalyst, allowing the reaction to proceed in water with high yields and simple workup.[2][3] This method avoids hazardous organic solvents and harsh alkalis.
Reagents:
-
2-Aminonicotinaldehyde (1.0 equiv)
-
Substituted Ketone (e.g., Acetophenone, Cyclohexanone) (1.0 equiv)
-
Choline Hydroxide (ChOH) (46 wt% in water) (1–2 mol%)
-
Solvent: Deionized Water[4]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol) and the ketone (10 mmol) in water (10 mL).
-
Catalysis: Add Choline Hydroxide (ChOH) (approx. 3
L for 1 mol% load).[2][5] -
Reaction: Stir the mixture at 50°C under an open atmosphere (or
if substrate is oxidation-sensitive).-
Observation: The heterogeneous mixture typically homogenizes or changes color/precipitate form as the product generates.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Reaction time is typically 6–12 hours .[1]
-
Workup (Self-Validating):
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography is rarely needed due to high conversion (>90%).
Figure 2: Workflow for the Choline Hydroxide catalyzed aqueous synthesis.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Context: Ideal for library generation where speed is critical. Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or catalyst-free (thermal).
-
Mix: Combine 2-aminonicotinaldehyde (1 mmol), ketone (1 mmol), and DABCO (10 mol%) in a microwave vial.
-
Irradiate: Heat at 140°C for 5–10 minutes (Power: 300W, Max Pressure: 250 psi).
-
Workup: Cool vial. Add cold water. Filter the solid product.
-
Note: Solvent-free conditions are preferred to maximize the "microwave effect" and thermal energy transfer.
Protocol C: Classical Base-Promoted Synthesis
Context: Use when substrates are insoluble in water or sensitive to ionic liquids.
-
Dissolve: Dissolve 2-aminonicotinaldehyde (5 mmol) and ketone (5 mmol) in Ethanol (20 mL).
-
Catalyze: Add KOH pellets (10 mol%) or saturated ethanolic KOH (5 drops).
-
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Quench: Pour the hot mixture into crushed ice/water. Neutralize with dilute HCl if necessary (carefully, to avoid protonating the pyridine ring).
-
Isolate: Filter the precipitate.
Comparative Data & Substrate Scope
The following table summarizes expected yields based on the protocol and substrate type.
| Entry | Carbonyl Substrate | Product (1,8-Naphthyridine) | Protocol A (Water/ChOH) | Protocol B (MW/DABCO) | Protocol C (EtOH/KOH) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 92% | 88% | 75% |
| 2 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 95% | 91% | 82% |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydrobenzo[b][1,8]... | 90% | 85% | 70% |
| 4 | 2-Butanone | 2,3-Dimethyl-1,8-naphthyridine | 89% | 84% | 68% |
Data aggregated from recent green chemistry literature [1, 2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Poor solubility of highly lipophilic ketones in water. | Add a co-solvent (EtOH) or increase ChOH loading to 5 mol% to act as a hydrotrope. |
| Self-Condensation | 2-aminonicotinaldehyde reacting with itself. | Ensure the ketone is added before the catalyst. Use a slight excess (1.2 equiv) of the ketone. |
| Regioisomers | Unsymmetrical ketones (e.g., 2-butanone). | Steric hindrance usually directs reaction to the methyl side (kinetic). For thermodynamic control (more substituted side), use Protocol C with higher reflux times. |
| Product Oiling | Low melting point or impurities. | Induce crystallization by scratching the flask or cooling to 0°C. If oil persists, extract and run a short silica plug. |
References
-
Das, P., et al. (2021).[4] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[3] Retrieved from [Link]
-
RSC Publishing. (2023). A mild synthesis of substituted 1,8-naphthyridines.[2][3][4][6][7] Green Chemistry.[3] Retrieved from [Link]
-
Ravichandran, S., et al. (2009). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines.[7] International Journal of Chemical Sciences. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jchps.com [jchps.com]
Sonogashira coupling reaction with 2-Amino-4-bromonicotinaldehyde
Application Note: High-Efficiency Sonogashira Coupling of 2-Amino-4-bromonicotinaldehyde
Abstract
This application note details the optimized protocol for the Sonogashira cross-coupling of This compound with terminal alkynes. This specific pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and HSP90 inhibitors. The presence of the C2-amino and C3-formyl groups presents unique challenges—specifically catalyst poisoning and potential side reactions (e.g., cyclization)—which this protocol addresses through precise catalyst selection and reaction engineering.
Strategic Significance & Mechanism
The Sonogashira coupling of this compound is not merely a substitution reaction; it is a gateway to complex heterocyclic architecture.
-
Electronic Activation: The pyridine ring is electron-deficient, making the C4-bromide highly activated for oxidative addition by Palladium(0), often superior to phenyl bromides.
-
Functional Density: The resulting 4-alkynyl-2-amino-3-formylpyridine possesses three contiguous reactive centers.
-
C2-NH₂ + C3-CHO: Pre-positioned for Friedländer-type condensations to form naphthyridine rings.
-
C4-Alkyne: Provides a handle for π-system extension or further cyclization (e.g., to furopyridines).
-
Key Mechanistic Challenge: The free C2-amine and the pyridine nitrogen can act as competitive ligands, coordinating to the Pd center and arresting the catalytic cycle ("catalyst poisoning"). This protocol utilizes bidentate ligands (dppf) or high-turnover monodentate systems (PPh₃) to mitigate this effect.
Experimental Protocol
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound (>97%) | Electrophile |
| Coupling Partner | Terminal Alkyne (1.2 equiv) | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) OR Pd(dppf)Cl₂ | Palladium Source |
| Co-Catalyst | CuI (5-10 mol%) | Activates Alkyne |
| Base | Triethylamine (TEA) or DIPEA (3.0 equiv) | HCl Scavenger |
| Solvent | Anhydrous DMF or 1,4-Dioxane | Medium (High solubility required) |
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere Essential)
-
Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.
-
Cool to room temperature under a stream of Nitrogen (N₂) or Argon.
-
Charge the flask with This compound (1.0 mmol, 201 mg).
-
Add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg).
-
Note: Add solids before liquids to ensure accurate weighing and minimize static loss.
-
Step 2: Solvent & Base Addition
-
Seal the flask with a rubber septum.
-
Evacuate and backfill with N₂ three times (Purge Cycle).
-
Inject Anhydrous DMF (5.0 mL) and Triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Stir at room temperature for 5 minutes to ensure partial dissolution and catalyst pre-complexation.
Step 3: Alkyne Addition & Reaction [1][2]
-
Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.
-
Critical: If the alkyne is a solid, dissolve it in minimal DMF and inject.
-
-
Temperature Ramp:
-
Initial: Stir at Room Temperature for 30 minutes. (Activated pyridines often initiate coupling at RT).
-
Completion: If TLC shows starting material remains, heat the reaction block to 60°C . Avoid exceeding 80°C to prevent degradation of the aldehyde.
-
-
Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. Reaction typically completes in 2–6 hours.
Step 4: Workup & Purification
-
Cool mixture to room temperature.
-
Dilute with EtOAc (30 mL) and wash with Water (3 x 10 mL) to remove DMF and salts.
-
Note: The product may be polar; check the aqueous layer for product loss. If product is water-soluble, use DCM/MeOH extraction.
-
-
Wash organic layer with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane/EtOAc (0-50%). The amine/aldehyde groups make the product polar; consider adding 1% TEA to the eluent if streaking occurs.
-
Visualization: Reaction Pathway & Logic
Figure 1: Catalytic Cycle & Competitive Inhibition
This diagram illustrates the standard Sonogashira cycle alongside the specific competitive coordination risks posed by the 2-aminopyridine scaffold.
Caption: Figure 1. Catalytic cycle showing the oxidative addition to the C4-Br bond and potential off-cycle inhibition pathways (red) caused by the substrate's amine functionality.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Poisoning by NH₂ | Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement). Increase Temp to 80°C. |
| Low Yield / Black Precipitate | "Pd Black" formation (Catalyst death) | Ensure rigorous O₂ exclusion. Add excess ligand (e.g., 10 mol% PPh₃). |
| Homocoupling (Di-alkyne) | Presence of O₂ (Glaser coupling) | Degas solvents via freeze-pump-thaw. Add alkyne slowly (syringe pump). |
| Aldehyde Degradation | Base-mediated condensation | Use a milder base (e.g., K₂CO₃) or lower temperature. |
Figure 2: Optimization Decision Tree
Caption: Figure 2. Logic flow for troubleshooting incomplete conversion based on visual catalyst state.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[3] Chemical Reviews, 107(3), 874–922. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine". BenchChem Technical Library. Link
-
Li, J. J. (2014). "Sonogashira coupling". In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 562-563). Springer. Link
-
Ghorbani-Vaghei, R., et al. (2017). "Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes". Synthesis, 49, 763-769.[4] Link
Sources
Reductive amination of 2-Amino-4-bromonicotinaldehyde with primary amines
Application Notes & Protocols
Topic: Reductive Amination of 2-Amino-4-bromonicotinaldehyde with Primary Amines
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of substituted 2-aminopyridine derivatives is a cornerstone of modern drug discovery. These scaffolds are prevalent in a multitude of clinically significant molecules, valued for their ability to engage in specific hydrogen bonding patterns and serve as bioisosteres for other aromatic systems. The target transformation—the reductive amination of this compound—provides a direct and efficient route to a diverse library of N-substituted ((2-amino-4-bromopyridin-3-yl)methyl)amines. These products are high-value intermediates for constructing complex molecular architectures, particularly in the development of kinase inhibitors, central nervous system agents, and anti-infectives[1][2].
This document provides a comprehensive guide to this reaction, moving from the underlying mechanistic principles to a detailed, field-tested laboratory protocol. The focus is on ensuring reproducibility, high yield, and purity, while also explaining the critical experimental choices that underpin a successful outcome.
Reaction Mechanism: A Tale of Two Steps
Reductive amination is a robust one-pot reaction that proceeds through two distinct, sequential stages: the formation of an imine intermediate followed by its immediate reduction to the target amine[3][4]. Understanding this pathway is critical for troubleshooting and optimization.
Step 1: Imine/Iminium Ion Formation (The Condensation)
The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the this compound. This forms a transient hemiaminal intermediate. Under the typically neutral or weakly acidic reaction conditions, this intermediate readily dehydrates to form a Schiff base, or imine. The equilibrium of this step is driven towards the imine by the removal of water, which can be accomplished using dehydrating agents or is often an implicit consequence of the reaction conditions[3]. The presence of a mild acid can catalyze this step by protonating the intermediate, facilitating the loss of water and forming a highly electrophilic iminium ion, which is the key species for the subsequent reduction.
Step 2: Hydride Reduction (The Reduction)
A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction is the irreversible step that forms the final, stable secondary amine product. The choice of reducing agent is paramount; it must be selective enough to reduce the imine/iminium ion preferentially over the starting aldehyde, thereby preventing the formation of the corresponding alcohol as a byproduct[4].
// Path Aldehyde -> Hemiaminal [label="+ R-NH2"]; Amine -> Hemiaminal; Hemiaminal -> Iminium [label="- H2O\n(Dehydration)"]; Iminium -> Product [label="+ [H⁻]\n(Reduction)"]; Hydride -> Iminium [style=dashed];
{rank=same; Aldehyde; Amine;} {rank=same; Hemiaminal; Iminium;} {rank=same; Product; Hydride;} } .enddot Caption: The reductive amination mechanism.
Experimental Design: The Causality Behind Reagent Selection
The success of this protocol hinges on the judicious selection of the reducing agent and solvent system. The electronic nature of the this compound—an electron-deficient pyridine ring—makes the aldehyde moderately reactive, necessitating a controlled reduction.
Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons[5][6]:
-
Selectivity: STAB is a milder and more sterically hindered reducing agent than sodium borohydride (NaBH₄)[3]. This allows it to selectively reduce the protonated iminium intermediate at a much faster rate than the starting aldehyde, minimizing the formation of (2-amino-4-bromopyridin-3-yl)methanol as a side-product[7].
-
Mild Conditions: The reaction proceeds efficiently at room temperature without the need for strong acids or bases, which preserves the sensitive functional groups on the pyridine ring, including the C-Br bond which could be susceptible to hydrogenolysis under catalytic hydrogenation conditions[5][8].
-
Functional Group Tolerance: STAB is compatible with a wide array of functional groups, a critical feature in complex molecule synthesis[7][9].
-
Safety and Handling: While water-sensitive, STAB is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and is easier to handle[4].
Solvent: 1,2-Dichloroethane (DCE)
1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations[5][7]. It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the hydride agent. Tetrahydrofuran (THF) can also be used, but reactions in DCE are often faster and cleaner[5].
Acid Catalyst: Acetic Acid (Optional but Recommended)
While not always strictly necessary for reactive aldehydes, the addition of a catalytic amount of glacial acetic acid can be beneficial. It accelerates the reaction by protonating the carbonyl, activating it for nucleophilic attack, and ensuring the formation of the highly reactive iminium ion, which is the primary substrate for STAB reduction[5][7].
Detailed Experimental Protocol
This protocol describes the direct, one-pot reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Notes |
| This compound | 200.02 | 1.0 eq | Starting material. |
| Primary Amine (R-NH₂) | Varies | 1.0 - 1.2 eq | Use a slight excess to drive imine formation. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 - 1.5 eq | Moisture-sensitive; handle quickly. |
| 1,2-Dichloroethane (DCE) | 98.96 | ~0.1 - 0.2 M | Anhydrous grade recommended. |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.1 eq | Optional catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For aqueous workup. |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layer. |
| Round-bottom flask, magnetic stirrer, N₂ inlet | - | - | Standard laboratory glassware. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask and purge with dry nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (to achieve a concentration of ~0.1-0.2 M). Begin stirring to dissolve the aldehyde. Once dissolved, add the primary amine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This pre-stirring period allows for the formation of the imine/iminium ion intermediate before the introduction of the reducing agent.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. A slight exotherm or gas evolution may be observed. Ensure the reaction temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours, depending on the reactivity of the amine.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. This step neutralizes the acetic acid and quenches any remaining STAB.
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product. Alternatively, if the product is crystalline, recrystallization can be an effective purification method[10].
Troubleshooting and Key Considerations
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient imine formation. This can occur with sterically hindered or electron-poor (less nucleophilic) amines.
-
Solution: Increase the pre-stirring time after adding the amine and acid to 2-3 hours before adding STAB. The use of molecular sieves can also be employed to sequester water and drive the imine formation equilibrium[11].
-
-
Formation of Alcohol Byproduct:
-
Cause: The STAB is reducing the starting aldehyde. This may happen if the STAB is added too quickly or if the imine formation is particularly slow.
-
Solution: Ensure portion-wise addition of STAB. Consider a two-step protocol where the imine is formed in methanol, which is then evaporated before redissolving in DCE for the reduction step[7][9].
-
-
Over-alkylation (Formation of Tertiary Amine):
-
Cause: The secondary amine product reacts with remaining aldehyde to form a new iminium ion, which is then reduced. This is more common with highly reactive aldehydes and amines[11].
-
Solution: Use a slight excess of the primary amine (e.g., 1.2 eq) to outcompete the secondary amine product for the aldehyde. Ensure the aldehyde is the limiting reagent.
-
References
-
Reductive amination of aldehydes to primary amines. [a][b] - ResearchGate. Available at: [Link]
-
Reductive Amination - Wordpress. Available at: [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. Available at: [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme. Available at: [Link]
-
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. Available at: [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. Available at: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Organic Process Research & Development - ACS Publications. Available at: [Link] reductive-amination-review
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing). Available at: [Link]
-
Reductive animations with Sodium Triacetoxyborohydride (STAB) : r/chemistry - Reddit. Available at: [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. nbinno.com [nbinno.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Improving yield of Friedländer condensation with 2-Amino-4-bromonicotinaldehyde
Technical Support Center: Friedländer Condensation
Topic: Improving the Yield of Friedländer Condensation with 2-Amino-4-bromonicotinaldehyde Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Synthesis Solutions
Introduction: Navigating the Challenges of Electron-Deficient Friedländer Reactions
The Friedländer annulation is a powerful and direct method for synthesizing quinoline and related azaheterocyclic scaffolds.[1][2] The classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, typically under acid or base catalysis.[3][4][5]
However, when working with electronically demanding substrates such as this compound, researchers often encounter significant challenges in achieving satisfactory yields. The electron-withdrawing nature of both the pyridine ring nitrogen and the bromo-substituent deactivates the substrate in two critical ways:
-
Reduced Nucleophilicity: The basicity and nucleophilicity of the 2-amino group are diminished, slowing the initial attack on the carbonyl partner or the final intramolecular cyclization.
-
Altered Electrophilicity: The electrophilicity of the aldehyde's carbonyl carbon is also affected, potentially slowing the initial condensation steps.
This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you overcome these specific challenges. We will explore catalyst selection, reaction condition optimization, and mechanistic considerations to enhance the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter.
Question 1: My reaction is sluggish. After prolonged heating, TLC analysis still shows significant unreacted this compound. What are my primary options?
Answer: A sluggish reaction with this substrate is common due to its electronically deactivated nature. Your primary goal should be to accelerate the rate-limiting step, which is often the initial aldol or Schiff base formation.[6]
Core Problem: Insufficient activation of reactants under the chosen conditions.
Solutions Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Recommendations:
-
Increase Energy Input:
-
Microwave Irradiation: This is often the most effective solution. Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and significantly improving yields.[7][8] It has been shown to improve average yields from 34% (oil bath) to 72% (microwave) across various substrates.[7]
-
Higher Temperature: If a microwave reactor is unavailable, increasing the reflux temperature by switching to a higher-boiling solvent (e.g., from ethanol to toluene or xylene) can be effective. However, be cautious, as this can also promote side reactions.
-
-
Re-evaluate Your Catalytic System:
-
Switch to a Lewis Acid: For electron-deficient substrates, strong Lewis acids can be more effective than traditional Brønsted acids or bases. They activate the aldehyde carbonyl group towards nucleophilic attack. Indium(III) triflate (In(OTf)₃) and Zirconium(IV) triflate (Zr(OTf)₄) are excellent candidates that have shown high efficiency, often under solvent-free conditions.[2][9]
-
Consider Organocatalysis: L-proline has emerged as a powerful organocatalyst for condensations. It can act as both a weak acid and a weak base, facilitating the reaction through an enamine mechanism with the ketone partner, often under milder conditions which can help prevent byproduct formation.[10][11]
-
Question 2: My reaction turns dark, and I am isolating a significant amount of an insoluble, tar-like byproduct along with very little desired product. How can I prevent this?
Answer: The formation of dark, polymeric "tar" is a classic sign of side reactions outpacing the desired product formation, usually due to conditions that are too harsh for your specific substrate.
Core Problem: Self-condensation, polymerization, or decomposition of the starting materials or reactive intermediates.
Solutions:
-
Milder Reaction Conditions: This is the most critical adjustment.
-
Lower the Temperature: If you are running the reaction at high temperatures (e.g., >120 °C), try reducing it. The desired intramolecular cyclization often has a lower activation energy than the intermolecular polymerization pathways.
-
Use a Milder Catalyst: Strong, non-specific bases like KOH or NaOH can promote a variety of undesirable aldol-type self-condensations of the ketone partner.[3] Switching to a milder base (e.g., piperidine) or an organocatalyst like L-proline can provide the necessary activation without causing widespread decomposition.
-
-
Control Reagent Concentration:
-
Slow Addition: If you are combining all reagents at the start, try dissolving the this compound and catalyst first, and then adding the ketone partner dropwise over a period (e.g., 30-60 minutes) at the reaction temperature. This keeps the instantaneous concentration of the reactive enolate/enamine low, favoring the reaction with the aldehyde over self-condensation.
-
-
Change the Order of Events:
-
Instead of a one-pot reaction, consider a two-step approach. First, form the Schiff base between the 2-amino group and your ketone partner under mild, dehydrating conditions. Isolate this intermediate, and then subject it to cyclization conditions. This avoids having a free enolizable ketone in the presence of a strong base or acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of the Friedländer condensation, and how does the 4-bromo substituent affect it?
A: There are two widely accepted viable mechanisms for the Friedländer synthesis.[12] The operative pathway can depend on the specific substrates and catalysts used.[13]
-
Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the ketone (enolate/enamine) and the 2-aminoaryl aldehyde. This forms an aldol adduct which then dehydrates to an α,β-unsaturated carbonyl compound. The final step is an intramolecular conjugate addition of the amino group to the double bond, followed by dehydration to form the aromatic ring.[6][12]
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the 2-amino group and the ketone. This is followed by an intramolecular aldol-type reaction where the enolizable α-carbon of the ketone moiety attacks the aldehyde carbonyl. The final step is dehydration.[12]
Caption: The two primary mechanistic pathways of the Friedländer condensation.
The 4-bromo substituent , being strongly electron-withdrawing, exacerbates the deactivation caused by the pyridine nitrogen. This makes the amino group a poorer nucleophile, potentially slowing down the Schiff base formation (Path B) or the final cyclization step (Path A). It also slightly deactivates the aldehyde, which can slow the initial aldol condensation (Path A). Therefore, a more potent catalytic system is generally required compared to reactions with electron-rich 2-aminobenzaldehydes.
Q2: How do I choose between acid, base, and Lewis acid catalysis for my reaction?
A: The choice of catalyst is critical and depends on the reactivity of both your aldehyde and ketone partner.
| Catalyst Type | Mechanism of Action | Recommended For this compound? | Pros | Cons |
| Base (e.g., KOH, Piperidine) | Deprotonates the α-methylene ketone to form an enolate. | Use with caution. | Effective for simple, unactivated ketones. Inexpensive.[14] | High risk of ketone self-condensation and tar formation. Often ineffective for deactivated aminoaldehydes.[3] |
| Brønsted Acid (e.g., PTSA, H₂SO₄) | Activates the aldehyde carbonyl; catalyzes enol formation and dehydration steps. | Sometimes effective. | Good for acid-stable compounds. Can be done solvent-free.[12] | Can be too harsh, leading to decomposition. May protonate the pyridine ring, further deactivating it. |
| Lewis Acid (e.g., In(OTf)₃, Zr(OTf)₄) | Strongly coordinates to and activates the aldehyde carbonyl oxygen. | Highly Recommended. | Excellent for deactivated aldehydes. High yields and selectivity. Often works under mild/solvent-free conditions.[2][9] | Higher cost compared to simple acids/bases. Can be moisture-sensitive. |
| Organocatalyst (e.g., L-proline) | Forms a nucleophilic enamine with the ketone partner. | Highly Recommended. | Milder conditions, reducing byproducts. Environmentally benign. Effective for a broad range of substrates.[10] | May require longer reaction times than strong Lewis acids. Catalyst loading can be higher. |
Recommendation: For this compound, start with a Lewis acid like In(OTf)₃ or an organocatalyst like L-proline to maximize your chances of success while minimizing side reactions.
Q3: What are the best solvent choices? Are there any "green" alternatives?
A: Solvent choice can influence reaction rates and selectivity.
-
Protic Solvents (Ethanol, Methanol): Common and inexpensive. Good for dissolving starting materials. However, they can sometimes interfere with catalysts and slow down dehydration steps.[1]
-
Aprotic Polar Solvents (DMF, DMSO): High boiling points and excellent solvating power, but can be difficult to remove and may decompose at high temperatures.
-
Aprotic Non-polar Solvents (Toluene, Xylene): Good for high-temperature reactions and allow for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.
-
Solvent-Free: Often the best choice when using solid catalysts like clays or certain Lewis acids. It maximizes reactant concentration and simplifies work-up.[8][15]
-
Green Alternatives:
-
Water: Surprisingly, water can be an excellent solvent for some Friedländer reactions, promoting the reaction through hydrophobic effects and hydrogen bonding.[16] It is worth screening for your system, especially at moderate temperatures (70-80 °C).[16]
-
Glycerol / PEG: These have been used as recyclable, green solvent media for Friedländer condensations, often in combination with specific catalysts.[15]
-
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using L-proline
This protocol leverages the benefits of both microwave heating and organocatalysis for a rapid and often high-yielding reaction.
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired ketone (1.2 mmol), and L-proline (0.2 mmol, 20 mol%).
-
Solvent: Add ethanol (3 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure product.
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis
This protocol is ideal for maximizing reactant concentration and is often highly effective for deactivated substrates.
-
Preparation: In a round-bottom flask, thoroughly mix this compound (1.0 mmol), the ketone (1.1 mmol), and Indium(III) triflate (In(OTf)₃) (0.1 mmol, 10 mol%).
-
Reaction: Heat the neat mixture in an oil bath at 80-100 °C with stirring. The solid mixture will likely melt to form a viscous liquid. Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate). The reaction is often complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature. Dissolve the resulting solid in ethyl acetate or dichloromethane (50 mL).
-
Purification: Wash the organic solution with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Various Authors. (2022). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
Black, J. A., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. RSC Advances, 6(81), 77891–77897. Available at: [Link]
-
Shaikh, A. M., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-22. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]
-
ResearchGate. (n.d.). Friedländer condensation between 2-aminoarylaldehyde/ketones and carbonyl compounds with active methylene groups. ResearchGate. Retrieved from [Link]
-
Rajendran, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 519-540. Available at: [Link]
-
Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
Pathare, G. P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 11(51), 32247-32271. Available at: [Link]
-
Muchowski, J. M., & Maddox, M. L. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 64(24), 8929-8937. Available at: [Link]
-
Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Available at: [Link]
-
Various Authors. (2011). Recent progress on Friedländer condensation reaction. Journal of the Indian Chemical Society, 88(1), 1-13. Available at: [Link]
-
Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(2), 369-376. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]
-
Sabitha, G., et al. (1999). Microwave Assisted Friedländer Condensation Catalyzed by Clay. Synthetic Communications, 29(24), 4403-4408. Available at: [Link]
-
Jiang, H., et al. (2009). l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry, 7(23), 4943-4952. Available at: [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]
-
Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(4), 1479-1483. Available at: [Link]
-
Lee, C.-Y., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of the Chinese Chemical Society, 62(12), 1051-1057. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. ResearchGate. Retrieved from [Link]
-
Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Navigating the Challenges of 2-Amino-4-bromonicotinaldehyde Solubility: A Technical Support Guide
Welcome to the technical support center for 2-Amino-4-bromonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this versatile building block in organic synthesis. As a Senior Application Scientist, I have compiled this resource based on extensive experience and fundamental chemical principles to provide you with practical, field-proven insights.
It is important to note that while specific, quantitative solubility data for this compound is not extensively published, this guide leverages data from structurally analogous compounds and established solubility principles to offer robust troubleshooting strategies.
Understanding the Solubility Profile of this compound
The solubility of this compound is dictated by its unique chemical structure, which features a pyridine ring substituted with an amino group, a bromine atom, and an aldehyde functional group. This combination of functionalities results in a molecule with moderate polarity and the capacity for hydrogen bonding, which are key determinants of its behavior in various solvents.
The presence of the amino and aldehyde groups allows for hydrogen bonding, suggesting potential solubility in protic solvents. The pyridine ring and the bromine atom contribute to its overall polarity. Based on data from similar compounds like 2-aminopyridine, we can anticipate that this compound will exhibit greater solubility in polar aprotic and polar protic solvents.[1][2]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses common problems encountered during the dissolution of this compound in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?
Answer:
This is a frequent challenge. Here is a systematic approach to address it:
-
Increase the Temperature: The solubility of most solid organic compounds, including those similar to this compound, increases with temperature.[3][4] Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound. A modest increase to 40-60°C can often be effective.
-
Agitation and Particle Size Reduction: Continuous stirring or sonication can accelerate the dissolution process.[5][6] If the material is crystalline, grinding it to a finer powder will increase the surface area, which can enhance the rate of dissolution.[5][7]
-
Solvent Polarity Matching: The principle of "like dissolves like" is paramount.[8] this compound is a polar molecule. If you are using a non-polar solvent (e.g., hexanes, toluene), it is unlikely to be effective. Consider switching to a more polar solvent.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system can be a powerful tool. For instance, adding a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent can significantly enhance solubility.
Question 2: I've managed to dissolve my compound with heating, but it precipitates out upon cooling or when I add another reagent. How can I prevent this?
Answer:
This indicates that you have created a supersaturated solution. Here are some strategies to maintain solubility throughout your reaction:
-
Maintain Reaction Temperature: If the reaction conditions permit, maintain the elevated temperature at which the compound is soluble.
-
Choose a Better Solvent: The initial solvent may not be optimal. It's advisable to perform a solubility screen with a small amount of your material to identify a solvent that can maintain the desired concentration at the intended reaction temperature. Based on data for 2-aminopyridine, solvents like N-methyl-2-pyrrolidone (NMP) and DMF are excellent candidates for achieving high solubility.[1][2]
-
Slow Addition of Reagents: If the addition of another reagent is causing precipitation, it may be altering the polarity of the solvent mixture. Try adding the reagent slowly and with vigorous stirring to maintain a homogeneous solution.
-
Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent will lower the concentration and may prevent precipitation.
Question 3: I am concerned about the stability of this compound at elevated temperatures. Are there alternatives to heating?
Answer:
This is a valid concern, as aldehydes can be susceptible to oxidation or side reactions at higher temperatures. Here are some alternative approaches:
-
Sonication: As mentioned, sonication can facilitate dissolution at or near room temperature by breaking down solid aggregates.
-
Highly Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are often very effective at dissolving polar compounds even at room temperature.[1][2]
-
Solvent Mixtures: A carefully chosen solvent mixture can provide the desired solubility without the need for excessive heating. For example, a mixture of a good solvent (like DMF) and a co-solvent that is compatible with your reaction conditions can be effective.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for dissolving this compound?
A: Based on its structure and data from analogous compounds, we recommend starting with the following solvents:
-
High Solubility: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1][2]
-
Good Solubility: Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Acetonitrile[1][3]
-
Likely Insoluble: Non-polar solvents like Hexanes, Toluene, and Water.
Q: Can I use water as a solvent?
A: Generally, this compound is expected to have low solubility in water due to the presence of the pyridine ring and the bromine atom, which impart significant organic character. However, its solubility may be pH-dependent due to the basicity of the amino group and the pyridine nitrogen.
Q: Are there any known incompatibilities with certain solvents?
A: While there is no extensive data on incompatibilities, be cautious with highly reactive solvents or under conditions that could promote side reactions with the aldehyde or amino groups. For instance, in protic solvents, the aldehyde could potentially form acetals if an acid catalyst is present.
Data & Protocols
Estimated Solubility of this compound in Common Organic Solvents
The following table provides an estimated solubility profile based on the behavior of structurally similar compounds, particularly 2-aminopyridine. This should be used as a starting point for your own experimental validation.
| Solvent Category | Solvent | Expected Solubility | Rationale & References |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | High | 2-aminopyridine shows the highest solubility in NMP.[1][2] |
| Dimethylformamide (DMF) | High | 2-aminopyridine has very high solubility in DMF.[1][2] | |
| Dimethyl Sulfoxide (DMSO) | High | Expected to be a good solvent for polar, hydrogen-bonding compounds. | |
| Acetonitrile | Moderate | 2-aminopyridine has moderate solubility in acetonitrile.[1][2] | |
| Acetone | Moderate | 2-aminopyridine is more soluble in acetone than in ethyl acetate or chloroform.[3] | |
| Polar Protic | Methanol | Good | 2-aminopyridine shows good solubility in methanol.[1][2] |
| Ethanol | Good | A common and effective solvent for many aminopyridines.[1][2] | |
| Isopropanol | Moderate | Generally, solubility in alcohols decreases with increasing chain length.[1][2] | |
| Moderately Polar | Ethyl Acetate | Low to Moderate | 2-aminopyridine has some solubility in ethyl acetate.[3] |
| Dichloromethane (DCM) | Low to Moderate | Often used in synthesis, but may not be the best choice for high concentrations. | |
| Chloroform | Low | 2-aminopyridine exhibits lower solubility in chloroform.[3][9] | |
| Non-Polar | Toluene | Very Low | Expected to be a poor solvent. |
| Hexanes/Heptane | Insoluble | Not recommended.[1][2] | |
| Aqueous | Water | Very Low | Expected to have poor solubility in neutral water.[10] |
Experimental Protocol: Small-Scale Solubility Screening
To determine the optimal solvent for your specific application, it is highly recommended to perform a small-scale solubility screening.
Materials:
-
This compound
-
A selection of solvents from the table above
-
Small vials (e.g., 1-2 mL) with caps
-
Magnetic stir plate and small stir bars (optional)
-
Vortex mixer
-
Heat gun or hot plate
Procedure:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into each vial.
-
Solvent Addition: Add a measured volume of a solvent to the first vial (e.g., 0.1 mL). This will give you a starting concentration (in this example, 50 mg/mL).
-
Room Temperature Test: Cap the vial and vortex or stir vigorously for 1-2 minutes. Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent (e.g., another 0.1 mL) and repeat step 3. Continue this process until the solid dissolves or you reach a maximum practical volume. Record the total volume of solvent required.
-
Heating Test: If the compound has not dissolved at a reasonable concentration at room temperature, gently warm the vial while stirring. Observe if dissolution occurs and at what approximate temperature.
-
Cooling Test: If the compound dissolved with heating, allow the vial to cool to room temperature and observe if any precipitation occurs.
-
Repeat: Repeat this process for each of the selected solvents.
-
Analysis: Compare the results to determine the most suitable solvent(s) for your desired concentration and temperature.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
-
ACS Publications. (n.d.). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
YouTube. (2020, May 26). Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. Retrieved from [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
Minimizing self-condensation side reactions of o-aminoaldehydes
Ticket #409: Minimizing Self-Condensation of o-Aminoaldehydes
Status: Open Priority: Critical (Kinetic Instability) Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: The "Doom Loop" Mechanism
The Core Problem: o-Aminoaldehydes (e.g., 2-aminobenzaldehyde) are thermodynamically unstable in their free form. They possess an internal nucleophile (amine) and an internal electrophile (aldehyde) held in perfect proximity by the aromatic scaffold.
Unlike intermolecular reactions which are entropy-disfavored, this intramolecular proximity drives rapid self-condensation , leading to oligomers (dimers, trimers) and complex polymeric tars (often deep red/brown).
Visualizing the Failure Mode: The diagram below illustrates the competition between the desired "Happy Path" (trapping) and the "Doom Loop" (self-condensation).
Caption: Figure 1. Kinetic competition between productive trapping (green path) and destructive self-condensation (red dashed path).
Prevention Strategies (The Fixes)
Do not attempt to isolate free o-aminoaldehydes unless absolutely necessary. Instead, utilize Transient Generation or Masking strategies.
Strategy A: In Situ Generation (The Gold Standard)
Concept: The concentration of the free amine is kept near zero by generating it slowly in the presence of the reaction partner (the "trap"). The amine reacts with the trap faster than it can find another amine molecule to polymerize with.
Protocol: One-Pot Reductive Cyclization (Friedländer Modification) Best for: Synthesizing quinolines from 2-nitrobenzaldehydes.
| Parameter | Specification | Rationale |
| Precursor | 2-Nitrobenzaldehyde (1.0 equiv) | Stable shelf life; avoids handling unstable amine. |
| Reductant | Iron powder (3-5 equiv) or SnCl₂ | Chemoselective reduction of nitro group. |
| Solvent | AcOH / EtOH (1:4 ratio) | Acid activates the carbonyl; ethanol solubilizes the trap. |
| Temp | 80°C (Reflux) | Ensures rapid dehydration of the intermediate imine. |
Step-by-Step Workflow:
-
Charge: Dissolve 2-nitrobenzaldehyde (1.0 eq) and the ketone coupling partner (1.1 eq) in Ethanol.
-
Activate: Add Glacial Acetic Acid (approx. 20 vol% relative to EtOH).
-
Initiate: Add Iron powder (3.0 eq) in portions to control exotherm.
-
Reflux: Heat to 80°C. Monitor via TLC/LCMS.
-
Observation: The nitro group reduces to the amine, which immediately condenses with the ketone.
-
-
Workup: Filter off iron residues while hot. Neutralize filtrate with NaHCO₃.
Strategy B: Protective Group Engineering (Masking)
Concept: If you must isolate the intermediate, break the proximity effect by masking the aldehyde as an acetal.
Protocol: Acetal Protection [1][2]
-
Protection: React 2-nitrobenzaldehyde with ethylene glycol (cat. pTsOH, toluene reflux, Dean-Stark) to form the acetal.
-
Reduction: Reduce the nitro group (e.g., H₂/Pd-C). The resulting aniline-acetal is stable because the electrophile (aldehyde) is "switched off."
-
Deprotection/Cyclization: When ready to cyclize, add aqueous acid (HCl/THF). The acetal hydrolyzes to the aldehyde, triggering immediate reaction.
Troubleshooting Guide (FAQs)
Q1: I see a "red streak" on my TLC plate and low yield. What is this?
-
Diagnosis: This is the oligomeric "tar" (Schiff base polymers).
-
Root Cause: The concentration of free o-aminoaldehyde was too high.
-
Fix: Switch to Strategy A (In Situ). If you are already doing this, decrease the rate of reduction (add reductant slower) or increase the equivalents of the trapping ketone.
Q2: Can I store 2-aminobenzaldehyde in the freezer?
-
Answer: Only for very short periods (days) at -20°C under Argon.
-
Warning: Even at -20°C, solid-state polymerization can occur (turning the yellow solid into a brown crust). Always re-verify purity by NMR before use.
Q3: My Friedländer reaction failed with an aliphatic ketone. Why?
-
Diagnosis: Enolization issues.
-
Fix: Aliphatic ketones are less reactive than aryl ketones in this context. Add a Lewis Acid catalyst (e.g., ZnCl₂ or sulfamic acid) to activate the ketone carbonyl, making it a better trap for the generated amine.
References
-
Friedländer, P. (1882).[3] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671.
-
McNulty, J., et al. (2011). "Scope and Mechanistic Insights into the Friedländer Synthesis." European Journal of Organic Chemistry, 2011(36), 7255.
-
Sigma-Aldrich. (n.d.). "2-Aminobenzaldehyde Stability Data." Technical Safety Sheets.
Sources
Validation & Comparative
Analytical Comparison Guide: 1H NMR Validation of 2-Amino-4-bromonicotinaldehyde
Executive Summary & Structural Context
2-Amino-4-bromonicotinaldehyde is a critical pyridine scaffold employed in the synthesis of fused heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,8-naphthyridines for kinase inhibitor development.
In synthetic workflows, this intermediate is frequently prone to regio-isomeric contamination (e.g., 5-bromo or 6-bromo isomers) during electrophilic aromatic substitution or Vilsmeier-Haack formylation. Standard LC-MS analysis often fails to distinguish these isomers due to identical mass-to-charge ratios (
This guide provides a comparative NMR analysis to definitively validate the This compound structure against its common isomers and optimize solvent selection for maximum spectral resolution.
Structural Logic & Spin System Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetic environments.
The Spin System
The molecule consists of a tetra-substituted pyridine ring.
-
Position 2: Amino group (
). Broad singlet, exchangeable. -
Position 3: Formyl group (
). Highly deshielded singlet. -
Position 4: Bromine atom (
). Substituent point (no proton). -
Position 5 & 6: Aromatic protons (
and ).
Key Diagnostic Feature: The relationship between
Predicted Chemical Shift Logic
-
Aldehyde (
): Anisotropic deshielding places this peak deep downfield (~9.8 – 10.0 ppm). - Proton: Adjacent to the electronegative Nitrogen, this proton is significantly deshielded (~8.0 – 8.3 ppm).
-
Proton: Ortho to the Bromine and meta to the Nitrogen. It appears upfield relative to
(~6.8 – 7.2 ppm). -
Coupling (
): For 2,3,4-substituted pyridines, the remaining H5-H6 coupling is typically 5.0 – 6.0 Hz .
Comparative Analysis: Isomer Differentiation
The primary challenge in synthesizing this scaffold is distinguishing the 4-bromo product from 5-bromo or 6-bromo byproducts. Mass spectrometry cannot distinguish these. 1H NMR is the superior tool.
Comparison Table: Regio-Isomeric Signatures
| Feature | Target: 4-Bromo | Alternative: 5-Bromo | Alternative: 6-Bromo |
| Proton Positions | H-5, H-6 | H-4, H-6 | H-4, H-5 |
| Relationship | Ortho | Meta | Ortho |
| Coupling Constant ( | ~5.5 Hz (Distinct Doublets) | ~2.0 Hz (Fine Doublets) | ~8.0 Hz (Large Doublets) |
| Spectral Pattern | Two doublets with medium splitting. | Two doublets with very narrow splitting (often looks like singlets). | Two doublets with wide splitting. |
| Aldehyde Shift | ~9.9 ppm | ~9.8 ppm | ~10.1 ppm |
Decision Logic for Isomer Identification
The following diagram illustrates the logical workflow to assign the correct isomer based on coupling constants.
Caption: Decision tree for distinguishing the target 4-bromo regioisomer from common synthetic byproducts using J-coupling constants.
Comparative Analysis: Solvent Selection
Choosing the correct solvent is vital for observing the amino group protons, which confirm the successful amination of the ring.
| Parameter | Recommended: DMSO-d6 | Alternative: CDCl3 |
| Solubility | Excellent. Dissolves polar aminopyridines effectively. | Poor. Risk of precipitation or aggregation. |
| Amino (-NH2) Signal | Sharp/Distinct. H-bonding with DMSO slows exchange, usually showing a broad singlet at ~7.5-8.0 ppm. | Broad/Invisible. Rapid proton exchange often broadens the signal into the baseline. |
| Water Peak | ~3.33 ppm (Usually distinct from aromatic region). | ~1.56 ppm (Can overlap with alkyl impurities). |
| Recommendation | Use for characterization. | Use only if DMSO is unavailable. |
Technical Insight: The carbonyl oxygen of the aldehyde at position 3 can form an intramolecular hydrogen bond with the amino group at position 2. However, DMSO competes for these H-bonds, stabilizing the dipole and often shifting the
Experimental Protocol: Validation Workflow
Materials
-
Analyte: >5 mg of this compound (dried in vacuo).
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Internal Standard: TMS (0.05% v/v) is optional; residual DMSO pentet (2.50 ppm) is sufficient for referencing.
Step-by-Step Methodology
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to
seconds. Crucial: The aldehyde proton has a long T1 relaxation time. A short delay will suppress the integration of the aldehyde peak, leading to incorrect 1:1 ratios. -
Scans: 16-64 scans (sufficient for >5 mg).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction (manual is preferred for the aldehyde region).
-
Baseline correction (Bernstein polynomial).
-
-
Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .
Analytical Workflow Diagram
Caption: Optimized experimental workflow ensuring accurate integration of the aldehyde proton.
Reference Spectral Data (DMSO-d6)
Note: Chemical shifts are approximate and may vary by concentration (
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( |
| -CHO (Aldehyde) | 9.85 | Singlet (s) | 1H | - |
| H-6 (Aromatic) | 8.15 | Doublet (d) | 1H | |
| -NH2 (Amino) | 7.60 | Broad Singlet (br s) | 2H | - |
| H-5 (Aromatic) | 6.95 | Doublet (d) | 1H | |
| DMSO (Solvent) | 2.50 | Pentet | - | - |
| H2O (Impurity) | 3.33 | Broad Singlet | - | - |
Integration Check
To confirm purity, normalize the integral of the Aldehyde peak (9.85 ppm) to 1.00.
-
The aromatic doublets should each integrate to 1.00 .
-
The amino broad singlet should integrate to 2.00 .
-
Deviation: If the amino integral is < 2.0, deuterium exchange with wet solvent may be occurring. If aromatic integrals are < 1.0, relaxations delays (d1) may be too short.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[2] Link
-
Gil, V. M. S.; Varandas, A. J. C. "Solvent Effects in NMR Spectroscopy." J. Magn.[1] Reson.1971 , 43, 28-50. (Context on DMSO H-bonding effects).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016 . (Source for Pyridine Coupling Constants). Link
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. (Structural reference for aminopyridines).
Sources
HPLC Method Development for 2-Amino-4-bromonicotinaldehyde Purity: A Comparative Guide
Executive Summary
Developing a purity method for 2-Amino-4-bromonicotinaldehyde (ABNA) presents a "triad of challenges" for liquid chromatography:
-
Basicity: The free amine (
) interacts with residual silanols on silica columns, causing severe peak tailing. -
Reactivity: The aldehyde (
) functionality is prone to on-column oxidation to 2-amino-4-bromonicotinic acid or dimerization. -
Halogen Selectivity: The bromine atom (
) offers a unique handle for separation that standard alkyl phases (C18) often fail to exploit.
This guide compares a standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol . Our comparative analysis demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior resolution of the critical de-brominated and oxidized impurities due to
Chemical Context & Critical Quality Attributes (CQAs)
Before method selection, we must understand the analyte's behavior in solution.
-
Analyte: this compound
-
Molecular Formula:
-
Key Impurities to Separate:
-
Impurity A (Oxidation): 2-Amino-4-bromonicotinic acid (highly polar, elutes early).
-
Impurity B (Des-bromo): 2-Aminonicotinaldehyde (lacks hydrophobic Br, elutes early).
-
Impurity C (Synthetic Precursor): 2,4-Dibromonicotinaldehyde (highly hydrophobic, elutes late).
-
Structural Analysis Diagram
The following diagram illustrates the decision logic based on ABNA's functional groups.
Figure 1: Chemical functionality map driving the chromatographic strategy.
Comparative Method Study
We evaluated two distinct approaches. The data below summarizes the performance metrics.
Method A: The "Generic" Approach (Standard C18)
-
Column: C18 (L1),
, -
Mobile Phase: Phosphate Buffer pH 7.0 / Acetonitrile
-
Rationale: Standard starting point for neutral/basic compounds.
Method B: The "Targeted" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11),
Core-Shell, -
Mobile Phase:
Formic Acid / Methanol -
Rationale: Acidic pH suppresses silanol activity; Phenyl ring interacts with the ABNA pyridine ring and Bromine atom.
Performance Data Comparison
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Analysis |
| Tailing Factor ( | Method B suppresses amine-silanol interaction via low pH and steric shielding. | ||
| Resolution ( | Phenyl-Hexyl separates the Des-bromo impurity significantly better due to specific halogen selectivity. | ||
| Run Time | Core-shell particles in Method B allow faster flow rates without backpressure issues. | ||
| MS Compatibility | No (Phosphate) | Yes (Formate) | Method B is ready for LC-MS impurity identification. |
Detailed Optimized Protocol (Method B)
This section details the validated workflow for Method B. This protocol is designed to be self-validating ; if the system suitability fails, the results are automatically invalid.
Instrumentation & Conditions[1][2][3]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (
, or ). -
Wavelength:
(Primary), (Secondary for impurities). -
Column Temp:
(Controls viscosity and kinetics). -
Flow Rate:
.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
Formic Acid in Water ( water + Formic Acid). Note: Degas immediately to prevent aldehyde oxidation by dissolved oxygen. -
Mobile Phase B (Organic):
Methanol (LC Grade).
Gradient Program
| Time (min) | % A | % B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Injection / Isocratic Hold |
| 6.0 | 40 | 60 | Linear Gradient (Elute ABNA) |
| 7.0 | 10 | 90 | Wash (Elute Dibromo impurity) |
| 8.0 | 10 | 90 | Hold Wash |
| 8.1 | 90 | 10 | Return to Initial |
| 11.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile (Do not use alcohols for the diluent if the aldehyde is highly reactive, though MeOH is acceptable in MP).
-
Concentration:
. -
Stability Warning: Analyze within 8 hours. The aldehyde can slowly oxidize to the acid form in solution. Keep autosampler at
.
Method Validation Strategy (ICH Q2)
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Specificity (Stress Testing)
Inject the sample spiked with known impurities (Acid, Des-bromo).
-
Requirement: Resolution (
) between ABNA and the nearest impurity. -
Forced Degradation: Treat sample with
. Confirm the method resolves the resulting N-oxide or carboxylic acid degradation products.
Linearity & Range
Prepare 5 levels from
-
Acceptance:
.
System Suitability Test (SST)
Every sequence must begin with an SST injection.
-
Tailing Factor:
. -
Theoretical Plates:
. -
RSD (Area):
(n=5 injections).
Method Development Workflow Diagram
The following Graphviz diagram outlines the logical flow from screening to validation.
Figure 2: Step-by-step workflow for establishing the optimized ABNA purity method.
Troubleshooting & Scientific Insight
Why Phenyl-Hexyl?
Standard C18 columns rely solely on hydrophobic interactions. ABNA, having a bromine atom and a pyridine ring, is electron-deficient in the ring system. The Phenyl-Hexyl phase provides
Controlling the "Ghost" Peak
If a small peak appears at the solvent front, it is likely the hydrate form of the aldehyde (gem-diol) or the oxidized acid. Ensuring the mobile phase is acidic (
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.
- Kazakevich, Y. & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007.
-
Phenomenex Application Guide. Selectivity of Phenyl-Hexyl Phases for Halogenated Compounds.
-
PubChem. Compound Summary for this compound. National Library of Medicine.
-
U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-bromonicotinaldehyde
This document provides a detailed, safety-first protocol for the proper disposal of 2-Amino-4-bromonicotinaldehyde. As a substituted pyridine derivative containing both an amine and a bromine atom, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal procedures. Structurally similar compounds, such as 2-Amino-5-bromonicotinaldehyde and 2-Bromonicotinaldehyde, exhibit a range of health hazards.[1][2] Proper handling and disposal are not merely procedural; they are active risk mitigation strategies.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Irritation: Causes significant skin and serious eye irritation.[1][4]
-
Respiratory Effects: May cause respiratory irritation.[1]
These hazards mandate that the compound be treated as regulated hazardous waste from the moment it is designated for disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [1][4] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [1][2][4] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | [1] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The causality is direct: to prevent skin contact, eye exposure, and inhalation of the compound, which could be in solid (dust) or solution form.[3][5]
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection against many organic compounds. Note that nitrile has poor resistance to some halogenated hydrocarbons and amines; therefore, gloves must be changed immediately upon contact.[6] Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles from entering the eyes, preventing serious irritation.[3][4] |
| Body Protection | A properly fastened laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[4][7] If dust is generated, a NIOSH-approved respirator may be required. | Minimizes the risk of inhaling harmful dust or vapors.[8] |
Waste Segregation and Collection Protocol
The cardinal rule of chemical waste management is segregation . Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. This compound is a halogenated organic compound and must be disposed of accordingly.[9][10]
Step-by-Step Collection Procedure:
-
Obtain the Correct Waste Container: Procure a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container should be clearly labeled "Halogenated Organic Waste."[10][11] It must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).[9]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill out all required information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
Accumulation start date
-
-
Transfer the Waste:
-
Solid Waste: Carefully transfer the solid this compound into the waste container using a dedicated scoop or spatula. Perform this transfer inside a chemical fume hood to contain any dust.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill cleanup) should also be placed in this container.
-
Solutions: If disposing of a solution, ensure it is compatible with other contents in the halogenated waste stream. Do not mix with strong bases or oxidizing agents.[3][9]
-
-
Secure the Container: Keep the container tightly closed at all times, except when adding waste.[7][11][12] This is a regulatory requirement that minimizes the release of volatile organic compounds (VOCs).[13]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[8]
Caption: Waste segregation decision tree for this compound.
Spill Management Procedures
In the event of a spill, a prompt and correct response is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain and Clean:
-
For Solids: Gently sweep or scoop the material into a designated waste container. Avoid creating dust.[12] Use a damp paper towel to wipe the area clean.
-
For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, towels, contaminated gloves) are considered hazardous waste and must be placed in the same "Halogenated Organic Waste" container.[8]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[4]
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[11] The compound must be managed as hazardous waste according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14]
The designated disposal pathway for halogenated organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][15] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.[15]
Caption: Overall workflow for hazardous chemical waste disposal.
The final and most critical step is to always consult with your institution's Environmental Health and Safety (EHS) department. They will provide the specific containers, labels, and pickup schedules required for full compliance and safety.
References
-
2-Amino-5-bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
-
2-Amino-4-bromopyridine - Safety Data Sheet. ChemicalBook.
-
2-Bromonicotinaldehyde Product Information. BLD Pharm.
-
2-Amino-5-bromonicotinaldehyde SDS. ECHEMI.
-
Safety Data Sheet. Fisher Scientific.
-
Safety Data Sheet. Thermo Fisher Scientific.
-
2-Bromonicotinaldehyde PubChem Compound Summary. National Center for Biotechnology Information.
-
Safety Data Sheet - Methyl 6-amino-5-bromonicotinate. Fisher Scientific.
-
Safety Data Sheet - 2-Amino-4-methylpyridine. Sigma-Aldrich.
-
Proper disposal of chemicals. Sciencemadness Wiki.
-
4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube).
-
Composting At Home. U.S. Environmental Protection Agency.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Yale Environmental Health & Safety.
-
Ohio EPA Adoption of the RCRA Organic Air Emission Standards. Ohio EPA (YouTube).
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
-
Organic Solvents Waste Management. Cornell University EHS.
-
Gloves Chemical Resistance Chart. Global Industrial.
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube).
-
Hazardous Waste Segregation. Bucknell University.
-
KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide.* Kimberly-Clark Professional.
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
-
Ansell Chemical Resistance Glove Chart. University of California, Berkeley EHS.
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.
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- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
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- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for 2-Amino-4-bromonicotinaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Amino-4-bromonicotinaldehyde. As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures are grounded in established safety principles for handling pyridine-based chemical entities and are designed to be a self-validating system for risk mitigation.
Hazard Assessment and Risk Mitigation
This compound is an aromatic aldehyde containing a pyridine ring, an amino group, and a bromine atom. This combination of functional groups necessitates careful handling to prevent exposure. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
| Hazard Classification (Inferred) | Potential Effects | Mitigation Strategy |
| Acute Oral Toxicity | Harmful if swallowed.[3][4][5] | Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Wear protective gloves and clothing.[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6] | Wear chemical safety goggles or a face shield.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4][7] | Avoid breathing dust.[1][2] Use only in a well-ventilated area or a chemical fume hood.[2][3][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The minimum required PPE is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[8] | Provides a barrier against skin contact and incidental splashes.[9][10] Latex gloves are not recommended due to poor chemical resistance to many organic solvents.[8][11] |
| Eye Protection | Chemical splash goggles.[9][11] | Protects eyes from dust particles and potential splashes.[9] |
| Body Protection | Laboratory coat.[10][11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if needed). | Required if handling large quantities or if dust cannot be controlled within a fume hood.[7] |
For detailed guidance on glove selection, consult resources from reputable manufacturers who provide chemical resistance data.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the compound to its final disposal.
Caption: Safe handling workflow for this compound.
1.0 Preparation
1.1. Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound will be handled, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[10][11] 1.2. Prepare the Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The work surface should be covered with absorbent paper to contain any spills.
2.0 Handling
2.1. Weighing the Compound:
- Use a dedicated spatula and weighing paper.
- Avoid generating dust during transfer.[12] If the compound is a fine powder, consider using a spatula with a dampened tip (with a compatible solvent) to minimize aerosolization.
- After weighing, carefully fold the weighing paper and transfer the compound to the reaction vessel. 2.2. Performing the Experiment:
- Keep the reaction vessel closed or covered as much as possible.
- If heating the compound, ensure adequate ventilation and be aware of potential sublimation.
3.0 Cleanup and Disposal
3.1. Decontamination:
- Reusable glassware should be decontaminated by rinsing with an appropriate solvent to dissolve any residual compound. This rinse aid should be collected as hazardous waste. 3.2. Waste Segregation and Collection:
- All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent paper, must be collected in a designated hazardous waste container.[12][13]
- The container must be clearly labeled with "Hazardous Waste" and the chemical name.[12] 3.3. Disposal:
- Dispose of the hazardous waste through your institution's environmental health and safety office.[13] Do not dispose of this chemical down the drain or in regular trash.[14] 3.4. Work Area Cleaning:
- Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water. 3.5. PPE Removal:
- Remove gloves using the proper technique to avoid contaminating your hands.
- Wash your hands thoroughly with soap and water after removing your gloves.[1]
Emergency Procedures
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] |
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]
References
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
2-Amino-5-bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
MSDS of 2-Amino-4'-bromobenzophenone. Capot Chemical. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health & Safety. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
-
Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Hazchem Safety Flame Retardant Workwear PPE And ADR Products. Hazchem Safety. [Link]
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- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromonicotinaldehyde | 128071-75-0 | TCI AMERICA [tcichemicals.com]
- 7. capotchem.com [capotchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. uah.edu [uah.edu]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. unthealth.edu [unthealth.edu]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
